molecular formula C19H17ClFN3O2 B4785276 1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(4-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(4-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4785276
M. Wt: 373.8 g/mol
InChI Key: NFMIARKTKYVPGU-UHFFFAOYSA-N
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Description

1-[(4-Chloro-3-methylphenoxy)methyl]-N~3~-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chlorinated and fluorinated phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chloro-3-methylphenoxy)methyl]-N~3~-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and subsequent substitution reactions. One common method involves the reaction of 4-chloro-3-methylphenol with formaldehyde to form the corresponding phenoxy methyl derivative. This intermediate is then reacted with 4-fluoro-2-methylphenylhydrazine to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chloro-3-methylphenoxy)methyl]-N~3~-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

1-[(4-Chloro-3-methylphenoxy)methyl]-N~3~-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-chloro-3-methylphenoxy)methyl]-N~3~-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Chloro-3-methylphenoxy)methyl]-N~3~-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of chlorinated and fluorinated phenyl groups attached to a pyrazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[(4-chloro-3-methylphenoxy)methyl]-N-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O2/c1-12-10-15(4-5-16(12)20)26-11-24-8-7-18(23-24)19(25)22-17-6-3-14(21)9-13(17)2/h3-10H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMIARKTKYVPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCN2C=CC(=N2)C(=O)NC3=C(C=C(C=C3)F)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(4-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(4-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(4-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(4-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(4-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(4-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

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